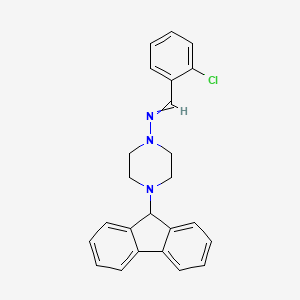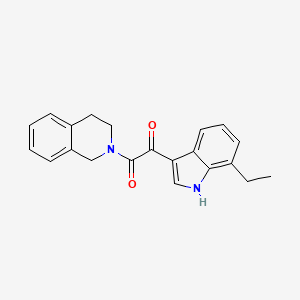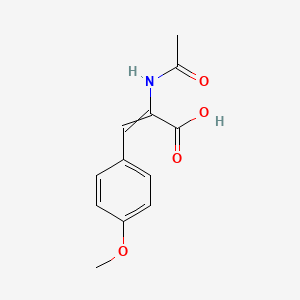![molecular formula C25H20O6 B12474325 4-{[(4-Oxo-4-phenylbutanoyl)oxy]acetyl}phenyl benzoate](/img/structure/B12474325.png)
4-{[(4-Oxo-4-phenylbutanoyl)oxy]acetyl}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a benzoate ester, and an oxo-butanoyl moiety. Its molecular formula is C24H20O6, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-oxo-4-phenylbutanoic acid with benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated benzoate ester in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxo-butanoyl moieties, often using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Benzimidazolium fluorochromate in acetic acid-water medium with perchloric acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkoxides in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s oxo-butanoyl moiety is particularly important in these interactions, as it can form stable complexes with metal ions or other cofactors .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutanoic acid: Shares the oxo-butanoyl moiety but lacks the benzoate ester group.
Methyl 4-(4-oxo-4-phenylbutanoyl)benzoate: Similar structure but with a methyl ester instead of a benzoate ester.
Uniqueness
4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H20O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[4-[2-(4-oxo-4-phenylbutanoyl)oxyacetyl]phenyl] benzoate |
InChI |
InChI=1S/C25H20O6/c26-22(18-7-3-1-4-8-18)15-16-24(28)30-17-23(27)19-11-13-21(14-12-19)31-25(29)20-9-5-2-6-10-20/h1-14H,15-17H2 |
InChI Key |
DSCBOXWLNRBSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12474257.png)
![N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine](/img/structure/B12474264.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12474265.png)
![4-({[4-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12474271.png)

![4b,10a-dihydroxy-5,10-dimethoxy-4b,5,5a,6,7,8,9,9a,10,10a-decahydro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B12474281.png)
![2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide](/img/structure/B12474296.png)

![Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12474303.png)
![2-(3-ethynylphenyl)-5-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12474304.png)
![4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474310.png)
![N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B12474314.png)
![2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B12474331.png)
